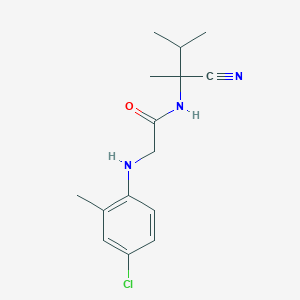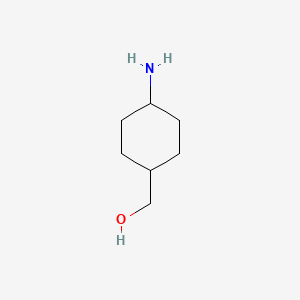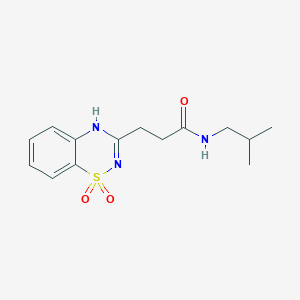
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, closely related in structure to the compound , demonstrate significant potential in the field of renewable energy and biological interactions. These compounds have been found to exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a promising avenue for enhancing photovoltaic cell efficiency. Furthermore, molecular docking studies reveal these compounds' ability to interact with cyclooxygenase 1 (COX1), suggesting applications in drug design and biochemistry for understanding ligand-protein interactions (Mary et al., 2020).
Herbicide Synthesis and Biological Activities
The synthesis of chloroacetanilide and dichloroacetamide compounds, related to the target molecule, underscores their importance in agriculture. These chemicals are essential for creating herbicides with high specificity and safeners that mitigate herbicidal damage to crops. Their development and metabolic studies offer insights into safer and more efficient agricultural practices, pointing to the broader applicability of related compounds in enhancing crop protection (Latli & Casida, 1995).
Antimicrobial Evaluation
Research on isoxazole-based heterocycles, which share functional groups with the compound of interest, highlights their promising antimicrobial properties. The synthesis of diverse heterocycles incorporating sulfamoyl moiety and their subsequent evaluation against various bacterial and fungal strains reveal potential applications in developing new antimicrobial agents. This indicates the relevance of exploring the bioactivity of similar compounds for pharmaceutical applications (Darwish et al., 2014).
Astrochemistry and Organic Molecule Formation
The study of methyl cyanide metabolism in bacteria and its breakdown pathway offers an intriguing glimpse into astrochemistry and the formation of complex organic molecules in space. Such research, examining the metabolic pathways of structurally related molecules, can shed light on the origins of life and the chemical evolution of organic compounds in interstellar environments, suggesting that similar acetamide compounds might play roles in astrobiological processes (Firmin & Gray, 1976).
Propriétés
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLWWUUTGTIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)
![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)


![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)

![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)